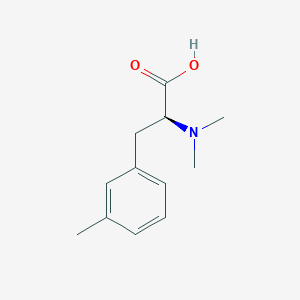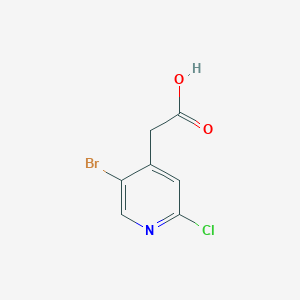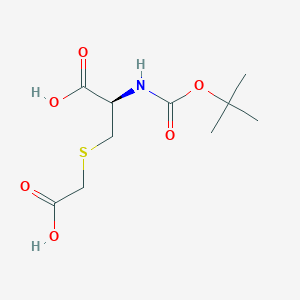![molecular formula C14H15NO3 B13511347 3-[1-(Prop-2-enoyl)pyrrolidin-2-yl]benzoic acid](/img/structure/B13511347.png)
3-[1-(Prop-2-enoyl)pyrrolidin-2-yl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-(Prop-2-enoyl)pyrrolidin-2-yl]benzoic acid is a compound that features a pyrrolidine ring attached to a benzoic acid moiety through a prop-2-enoyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Prop-2-enoyl)pyrrolidin-2-yl]benzoic acid typically involves the formation of the pyrrolidine ring followed by the attachment of the prop-2-enoyl and benzoic acid groups. One common method involves the cyclization of appropriate acyclic precursors to form the pyrrolidine ring, followed by functionalization to introduce the prop-2-enoyl and benzoic acid groups .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the formation of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
3-[1-(Prop-2-enoyl)pyrrolidin-2-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
3-[1-(Prop-2-enoyl)pyrrolidin-2-yl]benzoic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-[1-(Prop-2-enoyl)pyrrolidin-2-yl]benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
3-[1-(Prop-2-enoyl)piperidin-3-yl]benzoic acid: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
1-((2E)-3-(Pyridin-3-yl)prop-2-enoyl)pyrrolidin-2-one: Similar structure with a pyridine ring.
Uniqueness
3-[1-(Prop-2-enoyl)pyrrolidin-2-yl]benzoic acid is unique due to its specific combination of functional groups and the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C14H15NO3 |
|---|---|
Peso molecular |
245.27 g/mol |
Nombre IUPAC |
3-(1-prop-2-enoylpyrrolidin-2-yl)benzoic acid |
InChI |
InChI=1S/C14H15NO3/c1-2-13(16)15-8-4-7-12(15)10-5-3-6-11(9-10)14(17)18/h2-3,5-6,9,12H,1,4,7-8H2,(H,17,18) |
Clave InChI |
VTRUSNHZSPRDFM-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)N1CCCC1C2=CC(=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,6S)-2,5-diazabicyclo[4.2.0]octane](/img/structure/B13511271.png)
![1-(1-(4-Chloro-5-cyclopropylpyrimidin-2-yl)-1H-benzo[d]imidazol-2-yl)ethan-1-amine hydrochloride](/img/structure/B13511280.png)





![1-[4-(2,2,2-trifluoroethyl)cyclohexyl]methanamine hydrochloride, Mixture of diastereomers](/img/structure/B13511327.png)
![2-Boc-Octahydro-pyrido[1,2-a]pyrazine-7-carboxylic acid](/img/structure/B13511328.png)
![2-[(3-Bromopyridin-2-yl)oxy]ethan-1-aminedihydrochloride](/img/structure/B13511334.png)

![4-[4-(Bromomethyl)phenoxy]-1,2-difluorobenzene](/img/structure/B13511346.png)
![3-(6-Bromo-benzo[1,3]dioxol-5-YL)-propionaldehyde](/img/structure/B13511353.png)
